2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O2S and its molecular weight is 448.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of complex chemical compounds involving fluorophenyl, indolyl, triazolyl, and other related functional groups often aims to explore their potential biological activities. For example, the synthesis of fluorinated benzothiazoles has been explored for their potent cytotoxic properties in vitro against specific human breast cancer cell lines, showcasing the importance of structural modifications to achieve desired biological effects (Hutchinson et al., 2001). Similarly, triazole-oxadiazoles have been synthesized and evaluated for their antifungal and apoptotic effects against Candida species, highlighting the synthetic strategy's impact on antimicrobial properties (Çavușoğlu et al., 2018).
Potential Applications
Anticancer Activity : The design and synthesis of novel compounds often target specific biological pathways or cellular structures. For example, certain thiazole derivatives have been studied for their selective anticancer activities, demonstrating the potential of structural analogs in therapeutic applications (Evren et al., 2019).
Antimicrobial Activity : The exploration of new chemical entities often extends to antimicrobial activities. Isoxazolinyl oxazolidinones, for instance, have been synthesized and evaluated for their antibacterial properties against resistant Gram-positive and Gram-negative bacteria, suggesting their use as potent antibacterial agents (Varshney et al., 2009).
Molecular Modeling and Screening : Beyond synthesis, molecular modeling and screening of compounds like triazole-based derivatives against specific targets (e.g., tyrosinase) are crucial for identifying potential inhibitors against various diseases, including cancer and conditions related to melanogenesis (Hassan et al., 2022).
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2S/c1-13-10-19(28-31-13)25-20(30)12-32-22-27-26-21(29(22)15-8-6-14(23)7-9-15)17-11-24-18-5-3-2-4-16(17)18/h2-11,24H,12H2,1H3,(H,25,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALSFOEUCUZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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